N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Catalog No.
S15713404
CAS No.
M.F
C17H21N7OS
M. Wt
371.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,...

Product Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Molecular Formula

C17H21N7OS

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C17H21N7OS/c1-10-11(2)26-17(18-10)19-16(25)13-6-8-23(9-7-13)15-5-4-14-21-20-12(3)24(14)22-15/h4-5,13H,6-9H2,1-3H3,(H,18,19,25)

InChI Key

VNTMHUKFCHZRQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)C

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structural features. It consists of a piperidine ring substituted with a carboxamide group and linked to a 1,3-thiazole moiety and a triazolo-pyridazine unit. The presence of multiple heterocycles contributes to its potential biological activity and interaction with various biological targets.

The chemical reactivity of this compound can be attributed to the functional groups present:

  • Piperidine Ring: This nitrogen-containing five-membered ring can undergo various reactions such as alkylation, acylation, and reduction.
  • Thiazole and Triazole Moieties: These heterocycles can participate in nucleophilic substitutions and cycloaddition reactions due to their electron-rich nature.
  • Carboxamide Group: This group can engage in hydrolysis or participate in peptide bond formation under specific conditions.

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide exhibits potential biological activities that warrant further investigation. Compounds with similar structures have been reported to possess:

  • Antimicrobial Properties: Many thiazole derivatives are known for their antibacterial and antifungal activities.
  • Anticancer Activity: Heterocycles like triazoles often show promise in anticancer drug development due to their ability to inhibit tumor growth.
  • CNS Activity: Piperidine derivatives are frequently explored for their effects on the central nervous system, including anxiolytic and antidepressant properties.

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can be achieved through several synthetic routes:

  • Multi-step Synthesis:
    • Start with the preparation of the thiazole and triazole intermediates through cyclization reactions.
    • Followed by the formation of the piperidine ring via reductive amination or other methods.
    • Finally, introduce the carboxamide functionality through acylation reactions.
  • One-Pot Reactions: Advanced synthetic techniques may allow for one-pot reactions where multiple steps are combined to enhance efficiency and yield.

The applications of this compound are diverse due to its potential biological activities:

  • Pharmaceutical Development: As a candidate for drug development targeting bacterial infections or cancer.
  • Research Tool: Useful in biochemical assays to study the mechanisms of action of similar compounds.
  • Agricultural Chemistry: Potential use in developing agrochemicals for pest control based on its antimicrobial properties.

Interaction studies are crucial for understanding how N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide interacts with biological targets:

  • Protein Binding Studies: Investigating how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its effect on specific enzymes related to disease pathways can help identify therapeutic potential.

Several compounds share structural similarities with N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
1-(5-Methyl-[1H]-pyrazolo[3,4-b]pyridine)Contains pyrazolo and pyridine ringsAnticancer activity
N-(4-Methylthiazol-2-yl)acetamideThiazole-based compoundAntimicrobial properties
6-(Triazolopyridine) derivativesSimilar heterocyclic structureCNS activity

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide stands out due to its combination of multiple heterocycles (thiazole and triazole) along with a piperidine core. This unique combination may lead to distinct pharmacological profiles compared to other derivatives mentioned above.

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

371.15282949 g/mol

Monoisotopic Mass

371.15282949 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

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